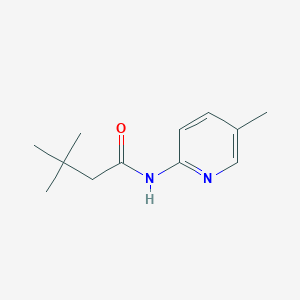
3,3-dimethyl-N-(5-methyl-2-pyridinyl)butanamide
Vue d'ensemble
Description
3,3-dimethyl-N-(5-methyl-2-pyridinyl)butanamide is an organic compound with a unique structure that includes a pyridine ring substituted with a methyl group and a butanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-N-(5-methyl-2-pyridinyl)butanamide typically involves the reaction of 3,3-dimethylbutanoic acid with 5-methyl-2-pyridinamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-dimethyl-N-(5-methyl-2-pyridinyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
3,3-dimethyl-N-(5-methyl-2-pyridinyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,3-dimethyl-N-(5-methyl-2-pyridinyl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3-dimethyl-N-(6-methyl-2-pyridinyl)butanamide
- 3,3-dimethylbutanamide
- 5-methyl-2-pyridinamine
Uniqueness
3,3-dimethyl-N-(5-methyl-2-pyridinyl)butanamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the butanamide moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
3,3-dimethyl-N-(5-methylpyridin-2-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9-5-6-10(13-8-9)14-11(15)7-12(2,3)4/h5-6,8H,7H2,1-4H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVQCENTFIPYRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)CC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


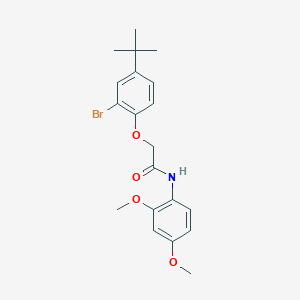
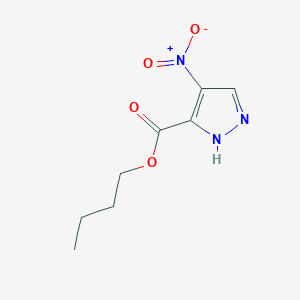
![3-[(2,3-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B4659582.png)
![(2,5-DICHLOROPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B4659588.png)
![N-[2-(2,5-dimethylphenoxy)ethyl]-2-biphenylcarboxamide](/img/structure/B4659595.png)
![N-(3-bromophenyl)-4-[(3-bromophenyl)imino]-1-ethyl-1,4-dihydro-3-quinolinecarboxamide](/img/structure/B4659596.png)
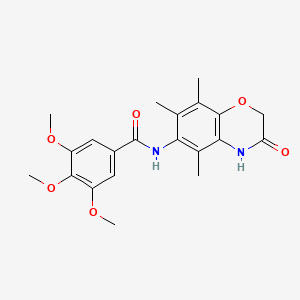
![ethyl 2-({[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-(1-naphthyl)-3-thiophenecarboxylate](/img/structure/B4659602.png)
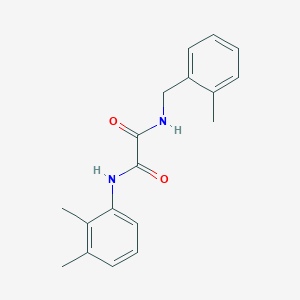
![3-ethyl 7-methyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate](/img/structure/B4659611.png)
![4-methyl-3-[(methylsulfonyl)amino]-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4659618.png)
![N~1~-[3-(dimethylamino)propyl]-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4659630.png)
![2-hydroxy-4-[(3-{[(4-methylphenyl)sulfonyl]amino}-2-quinoxalinyl)amino]benzoic acid](/img/structure/B4659635.png)
![N-(5-chloro-2-methoxyphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4659646.png)
